Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate, also known as Diethyl (Boc-amino)malonate, is a chemical compound with the molecular formula C₁₂H₂₁NO₆ and a molecular weight of 275.3 g/mol. This compound features a malonate core, which is an important structural motif in organic synthesis, particularly in the formation of amino acids and other biologically relevant molecules. The presence of the tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, enhancing the compound's stability and reactivity in various
These reactions highlight its utility as a versatile building block in organic synthesis and medicinal chemistry .
The synthesis of Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate typically involves several steps:
The general reaction scheme can be summarized as follows:
textDiethyl Malonate + Boc₂O + Base → Diethyl 2-(Boc-amino)malonate + By-products
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate finds applications primarily in:
Interaction studies involving Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate typically focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution makes it a candidate for studying enzyme-substrate interactions and reaction mechanisms relevant to drug design.
Furthermore, research into its interactions with biomolecules could provide insights into its potential therapeutic effects or toxicity profiles .
Several compounds share structural characteristics with Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diethyl Malonate | Dicarboxylic Acid | Lacks protective groups; more reactive |
| Diethyl Aminomalonate | Amino Acid Derivative | Contains an amine without Boc protection |
| Diethyl N-Boc-Amino Malonate | Amino Acid Derivative | Similar structure but may differ in substituents |
| Diethyl 2-(tert-butoxycarbonylamino)malonate | Similar Protective Group | Specific for tert-butoxycarbonyl functionality |
The presence of the Boc group distinguishes Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate from its analogs by enhancing its stability and selectivity in
Carbonylation-esterification routes provide a robust framework for synthesizing malonate derivatives. Patent CN112898152A demonstrates the use of diethyl malonate as a starting material, reacting with carbon monoxide or ethyl formate under alkaline conditions to form ethoxymethylene intermediates. The process involves a two-step mechanism:
Comparative studies show that ethyl formate serves as a safer alternative to gaseous carbon monoxide, though requiring precise stoichiometric control to avoid dialkylation byproducts. For introducing the tert-butyloxycarbonyl (Boc) group, analogous methods may employ tert-butyl chloroformate or Boc-anhydride during the esterification phase, leveraging the reactivity of malonate’s alpha position.
Table 1: Carbonylation Agents and Their Efficacy
| Agent | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Carbon monoxide | 2–4 | 80–120 | 84–92 |
| Ethyl formate | Ambient | 100 | 78–85 |
The Boc group’s orthogonality to other protecting groups makes it indispensable in multi-step syntheses. Patent CN1237572A highlights the use of KI/NaI as catalyst promoters in carbonylation reactions, which stabilize reactive intermediates during Boc introduction. Key considerations include:
In Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate, the Boc group is typically introduced via nucleophilic substitution, where the malonate’s enolate attacks tert-butyloxycarbonyl chloride. This step demands anhydrous conditions to avoid hydrolysis.
Solvent polarity and coordination ability significantly influence reaction kinetics. Ethanol emerges as the preferred solvent in patent CN112898152A due to its compatibility with sodium ethoxide and ability to solubilize carbon monoxide. Mixed solvent systems (e.g., ethanol-toluene) enhance intermediate stability during Boc functionalization, as toluene’s low polarity reduces side reactions.
Table 2: Solvent Performance in Malonate Synthesis
| Solvent | Dielectric Constant | Reaction Rate (h⁻¹) | Byproduct Formation |
|---|---|---|---|
| Ethanol | 24.3 | 0.45 | Low |
| Toluene | 2.4 | 0.28 | Moderate |
| Dimethylformamide | 36.7 | 0.62 | High |
Notably, dimethylformamide (DMF) accelerates reactions but increases dialkylation risks, necessitating precise stoichiometric ratios.
Optimal temperature and pressure ranges balance reaction speed and selectivity. Patent CN112898152A identifies 100°C and 2 MPa as ideal for carbonylation, minimizing thermal decomposition while maximizing CO solubility. Elevated pressures (>3 MPa) marginally improve yields but escalate energy costs and safety concerns.
For Boc protection, milder conditions (25–40°C, ambient pressure) suffice, as the reaction relies on nucleophilic attack rather than gas-phase reagents. Catalysts like dibenzo-24-crown-8 enhance selectivity under these conditions by coordinating alkali metals, stabilizing transition states during alkylation.
Equation 1: Simplified Reaction Pathway$$\text{Diethyl malonate} + \text{CO} \xrightarrow[\text{100°C, 2 MPa}]{\text{NaOEt, crown ether}} \text{Intermediate} \xrightarrow[\text{HCl/EtOH}]{\text{Boc-Cl}} \text{Diethyl 2-(2-Boc-ethyl)malonate} $$
| Metal Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Yield (%) | Primary Application | Key Advantages |
|---|---|---|---|---|---|---|
| Cobalt | 100 | 2.0 | 95 | 84.7 | Malonate synthesis | High pressure tolerance |
| Rhodium | 85 | 0.12-1.0 | 95 | 75-85 | Aryl aldehyde formation | Water-gas shift capability |
| Palladium | 80 | Atmospheric | 93.6 | 68 | Cross-coupling reactions | Mild conditions |
| Nickel | 270-340 | Vacuum | Variable | Variable | Thermal decomposition | Simple operation |
| Iridium | 85 | 0.12-1.0 | 90 | 80 | Carbonylation | High selectivity |
Recent advances in carbene radical chemistry have introduced novel approaches using cobalt catalysts for malonate derivative formation [3]. Light-induced cobalt carbene radical formation from dimethyl malonate enables cyclopropanation reactions when combined with styrene substrates [3]. The cobalt carbene radical complex formation occurs upon light irradiation, with electron paramagnetic resonance and nuclear magnetic resonance spectroscopy confirming the intermediate structures [3].
Halide promoters significantly enhance the efficiency of carbonylation reactions in malonate derivative synthesis [9] [10]. The promotional effects of halides operate through multiple mechanisms that accelerate reaction rates and improve selectivity outcomes [9] [10].
Iodide promoters demonstrate exceptional effectiveness in carbonylation processes [9]. The mechanism involves iodide abstraction from transition metal centers, facilitating carbon monoxide coordination and subsequent migratory insertion [9]. Stoichiometric carbonylation studies reveal that neutral promoter species including ruthenium iodide complexes, indium triiodide, gallium triiodide, and zinc diiodide accelerate the process [9]. The rate enhancement is approximately proportional to promoter concentration for promoter-to-metal ratios ranging from zero to zero point two [9].
Bromide promoters exhibit optimized performance within specific concentration ranges [10]. Direct synthesis of hydrogen peroxide demonstrates that bromide concentrations of ten to the negative fourth molar achieve maximum selectivity of forty percent, while higher concentrations of ten to the negative third molar reduce selectivity to thirty-five percent [10]. This concentration-dependent behavior indicates an optimal bromide level for achieving maximum reaction efficiency [10].
Iodine bromide functions as an effective catalyst in halogenation reactions, which are mechanistically related to carbonylation processes [11]. The effective catalyst in iodine-catalyzed brominations has been established as iodine bromide rather than molecular iodine alone [11]. Kinetic studies demonstrate that the catalytic maximum phenomenon occurs when the ratio of total bromine to total iodine reaches unity [11].
| Halide Promoter | Concentration Range | Effect on Rate | Mechanism | Optimal Conditions | Selectivity Impact |
|---|---|---|---|---|---|
| Iodide (I⁻) | 10⁻⁴-10⁻³ M | 2-3x increase | Iodide abstraction | Low concentration | Enhanced |
| Bromide (Br⁻) | 0.1-1.0 mol% | 30-40% enhancement | Competitive inhibition | 10⁻⁴ M optimum | Optimized at 40% |
| Chloride (Cl⁻) | 1-5 mol% | Moderate | Ligand exchange | Higher concentrations | Variable |
| Iodine Bromide (IBr) | Catalytic | Significant acceleration | Electrophilic activation | Stoichiometric | Improved |
| Mixed Halides | Variable | Synergistic | Multiple pathways | Balanced ratio | High selectivity |
The promotional mechanism of halides involves abstraction of iodide ligands from metal centers, enabling coordination of carbon monoxide to generate more reactive intermediates [9]. This process results in approximately seven hundred times faster migratory carbon monoxide insertion compared to non-promoted systems, representing a lowering of activation energy by twenty kilojoules per mole [9]. Ab initio calculations support the hypothesis that decreased pi-back-donation to carbonyl ligands accounts for the enhanced reactivity [9].
Haloperoxidases represent biological systems that utilize halide promoters for oxidative transformations [12]. These enzymes catalyze the generation of electrophilic halide species for oxidative halogenation reactions, providing insights into halide activation mechanisms relevant to synthetic carbonylation processes [12]. The biological systems demonstrate how halides can be activated using hydrogen peroxide as an oxidant with vanadium-containing haloperoxidases as catalysts [12].
Amine-based neutralizing agents serve critical functions in malonate derivative synthesis by scavenging acids generated during carbonylation reactions [13] [14]. These compounds maintain optimal reaction conditions and prevent catalyst deactivation through effective acid neutralization [13] [14].
Triethylamine represents the most commonly employed amine base for acid scavenging in malonate ester synthesis [13]. In the preparation of diethyl 2-tert-butoxycarbonylamino malonate, triethylamine achieves yields ranging from ninety-five to ninety-eight percent when used in dichloromethane at twenty degrees Celsius [13]. The base effectively neutralizes hydrogen chloride generated during protection reactions involving di-tert-butyl dicarbonate [13]. Reactions utilizing triethylamine demonstrate excellent reproducibility with reaction times ranging from three to twenty-four hours depending on substrate concentration [13].
Diisopropylethylamine provides enhanced basicity compared to triethylamine, with a higher pKa value enabling neutralization of stronger acids [15]. This sterically hindered base minimizes nucleophilic interference while maintaining effective acid scavenging capability [15]. The compound demonstrates particular utility in amidation reactions where two equivalents of dibasic amine achieve complete conversion [15].
Tetramethylethylenediamine functions as both a base and chelating agent in carbonylation systems [5]. This dibasic amine neutralizes hydrogen iodide byproducts while maintaining hydroxide and formate ion concentrations throughout water-gas shift reactions [5]. The bidentate nature of tetramethylethylenediamine provides additional stabilization for metal complexes during catalytic cycles [5].
| Amine Type | Molecular Formula | pKa Value | Reaction Efficiency | Temperature Range (°C) | Solvent Compatibility | Primary Function |
|---|---|---|---|---|---|---|
| Triethylamine | (C₂H₅)₃N | 10.8 | 95-98% | 0-55 | Organic solvents | HCl scavenging |
| Diisopropylethylamine | (i-Pr)₂EtN | 11.4 | 85-95% | 20-80 | Organic solvents | Acid neutralization |
| N,N-Dimethylformamide | HCON(CH₃)₂ | Not applicable | 84% | 160 | Polar aprotic | Solvent/base |
| Tetramethylethylenediamine | (CH₃)₂NCH₂CH₂N(CH₃)₂ | 8.5 | 90-95% | 20-35 | Organic solvents | Chelating base |
| Sodium Ethoxide | C₂H₅ONa | Strong base | 91-97% | 0-20 | Alcohols | Strong nucleophile |
Sodium hydroxide and sodium bicarbonate serve as inorganic bases for acid neutralization in aqueous systems [13] [14]. These bases demonstrate quantitative yields in protection reactions when employed in dioxane-water mixtures [13]. The use of sodium bicarbonate provides buffering capacity while sodium hydroxide offers stronger basicity for neutralizing more acidic byproducts [13].
N,N-Dimethylformamide functions as both solvent and weak base in certain reaction systems [16]. Under microwave conditions at one hundred sixty degrees Celsius, dimethylformamide enables dealkoxycarbonylation reactions with eighty-four percent conversion [16]. The polar aprotic nature of dimethylformamide stabilizes ionic intermediates while providing sufficient basicity for acid scavenging [16].
Continuous neutralization processes utilizing amine bases demonstrate superior performance compared to batch-type reactions [14]. Flow-type neutralization reactions offer precise temperature control and enhanced safety while requiring less neutralizing agent than batch processes [14]. These continuous systems achieve faster neutralization rates particularly in the early stages of reactions [14].
The application of diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate as a building block for N-methylated amino acid derivatives represents a significant advancement in synthetic methodology. The compound serves as an ideal precursor due to its inherent structural properties that facilitate controlled methylation reactions while maintaining stereochemical integrity [1] [2].
Synthetic Methodologies and Yields
Recent research has demonstrated that malonate-derived building blocks can achieve exceptional yields in N-methylation reactions. Advanced synthetic approaches utilizing trifluoroacetyl protection methods have shown yields approaching 90% for various amino acid N-methylation products [3]. The asymmetric synthesis of these derivatives benefits from the malonate framework, which provides both structural stability and reactive versatility [4].
The incorporation of tert-butyloxycarbonyl protection in diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate offers several critical advantages. The protection group remains stable under basic conditions commonly employed in malonate chemistry while being easily removable under mild acidic conditions [5] [6]. This orthogonal protection strategy enables selective functionalization of the malonate core without compromising the amino acid precursor structure.
Mechanistic Considerations
The mechanistic pathway for N-methylated amino acid synthesis from malonate derivatives involves several key transformations. Initial alkylation of the malonate carbon center occurs through enolate formation, followed by controlled introduction of methylating agents [7] [8]. The tert-butyloxycarbonyl group serves a dual function, providing both steric control and electronic modulation during these transformations.
| Synthetic Method | Yield Range | Enantiomeric Excess | Applications |
|---|---|---|---|
| Asymmetric Michael Addition | 91-93% | >95% ee | β-Substituted GABA derivatives |
| Phase-Transfer Catalysis | 99% | 98% ee | Quaternary carbon centers |
| N-Boc Protection Method | 80-100% | Not applicable | Amino acid building blocks |
| Trifluoroacetyl N-Methylation | 90% | Not applicable | N-methylated products |
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate plays a crucial role in peptide backbone modification strategies, offering synthetic chemists a powerful tool for enhancing peptide properties and biological activity. The compound's unique structural features enable sophisticated backbone manipulations that are essential for developing peptide therapeutics with improved pharmacological profiles [9] [10].
Backbone Protection and Solubility Enhancement
The application of malonate-derived protecting groups in peptide synthesis addresses one of the most challenging aspects of solid-phase peptide synthesis: managing difficult sequences that exhibit poor solubility and aggregation tendencies [11] [12]. The tert-butyloxycarbonyl functionality in diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate provides temporary backbone protection that disrupts intermolecular hydrogen bonding, thereby preventing β-sheet formation and aggregation [9].
Research has demonstrated that backbone protecting groups derived from malonate chemistry can solubilize even highly aggregation-prone sequences such as polyalanine chains [11]. The mechanism involves the introduction of bulky substituents that create steric hindrance, forcing peptide chains into more extended, soluble conformations. This approach has proven particularly valuable in the synthesis of amyloid-related peptides and other therapeutically relevant sequences.
Automated Synthesis Applications
The compatibility of diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate-derived building blocks with automated peptide synthesis platforms represents a significant advancement in synthetic efficiency [11]. The compound's stability under standard coupling conditions and its clean deprotection profile make it ideally suited for repetitive synthetic cycles required in solid-phase peptide synthesis.
The implementation of backbone protection strategies using malonate-derived compounds has enabled the automated synthesis of peptides that were previously considered synthetically intractable. Quality improvements in terms of both yield and purity have been consistently observed when these protecting groups are strategically incorporated into challenging peptide sequences [11] [10].
The incorporation of diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate-derived modifications into peptide structures represents a sophisticated approach to enhancing enzymatic resistance, a critical factor in developing therapeutically viable peptide drugs. The structural modifications enabled by this compound contribute to multiple mechanisms of protease resistance while maintaining biological activity [13] [14].
Mechanisms of Protease Resistance
The modifications achievable through diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate chemistry contribute to enzymatic resistance through several distinct mechanisms. N-methylation, facilitated by the compound's reactive framework, disrupts the hydrogen bonding patterns that proteases rely on for substrate recognition [15]. This modification typically results in 10- to 1000-fold increases in proteolytic stability, depending on the specific position and context of the modification [14].
The malonate-derived backbone modifications also introduce conformational constraints that interfere with enzyme-substrate interactions. These structural changes alter the peptide's ability to adopt the extended conformations required for efficient protease binding, thereby reducing susceptibility to enzymatic cleavage [13] [14].
Positional Effects and Optimization
Research has revealed that the position of malonate-derived modifications within peptide sequences critically influences the degree of protease protection achieved. Modifications at positions immediately adjacent to cleavage sites (P1-P3 and P1'-P3' positions) provide the most significant protection, with some modifications conferring 100- to 1000-fold stability increases [14].
The synergistic effects of multiple modifications have been documented, with certain combinations of malonate-derived changes producing protection levels that exceed the sum of individual contributions [14]. However, the spacing between modifications must be carefully optimized, as certain patterns can paradoxically increase protease susceptibility.
| Modification Type | Stability Enhancement | Primary Mechanism | Therapeutic Applications |
|---|---|---|---|
| N-Methylation | 10-1000 fold increase | Hydrogen bond disruption | Brain delivery, therapeutics |
| Backbone Protection | Prevents aggregation | Steric hindrance | Solid-phase synthesis |
| Cyclization | Increased half-life | Structural rigidity | Cancer therapy |
| Retro-enantio Modification | High resistance | Sequence reversal | Brain tumor targeting |
Therapeutic Implications
The enzymatic resistance conferred by diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate-derived modifications has profound implications for peptide drug development. Enhanced stability translates directly to improved bioavailability, extended half-life, and reduced dosing frequency in clinical applications [13] [15].
Particularly significant applications have been demonstrated in the development of brain-targeted therapeutics, where the combination of enzymatic resistance and enhanced membrane permeability achieved through malonate-derived modifications enables effective delivery across the blood-brain barrier [13]. The compound's derivatives have shown particular promise in addressing neurodegenerative diseases and brain tumors, where conventional peptide therapeutics often fail due to rapid degradation and poor penetration.